N-Nitrosodiethylamine-d4

Isotopic Purity Mass Spectrometry Internal Standard

N-Nitrosodiethylamine-d4 (NDEA-d4) is a stable, isotopically labeled form of the potent environmental carcinogen N-nitrosodiethylamine (NDEA), where four hydrogen atoms are replaced with deuterium. This deuterated analog serves as a critical internal standard in analytical chemistry, particularly in LC-MS/MS and GC-MS/MS methods, to enable the accurate and precise quantification of NDEA in complex matrices such as pharmaceuticals, environmental water, and biological samples.

Molecular Formula C4H10N2O
Molecular Weight 106.161
CAS No. 1346603-41-5
Cat. No. B584472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodiethylamine-d4
CAS1346603-41-5
SynonymsN-Ethyl-N-nitrosoethanamine-d4;  DEN-d4;  DENA-d4;  Diethylnitrosamide-d4;  Diethylnitrosamine-d4;  Diethylnitrosoamine-d4;  N,N-Diethylnitrosoamine-d4;  N-Ethyl-N-nitrosoethanamine-d4;  N-Nitroso-N,N-diethylamine-d4;  NDEA-d4;  NSC 132-d4;  Nitrosodiethylamin-
Molecular FormulaC4H10N2O
Molecular Weight106.161
Structural Identifiers
SMILESCCN(CC)N=O
InChIInChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2
InChIKeyWBNQDOYYEUMPFS-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodiethylamine-d4 (CAS 1346603-41-5): Deuterated Internal Standard for Nitrosamine Quantification


N-Nitrosodiethylamine-d4 (NDEA-d4) is a stable, isotopically labeled form of the potent environmental carcinogen N-nitrosodiethylamine (NDEA), where four hydrogen atoms are replaced with deuterium . This deuterated analog serves as a critical internal standard in analytical chemistry, particularly in LC-MS/MS and GC-MS/MS methods, to enable the accurate and precise quantification of NDEA in complex matrices such as pharmaceuticals, environmental water, and biological samples [1]. Its primary value proposition lies in its ability to correct for analytical variability, matrix effects, and instrument fluctuations through the principle of stable isotope dilution mass spectrometry, a requirement for meeting stringent global regulatory limits on nitrosamine impurities [2].

N-Nitrosodiethylamine-d4 (CAS 1346603-41-5): Why Generic Substitution with Unlabeled NDEA is Analytically Unsound


Substituting N-Nitrosodiethylamine-d4 with the unlabeled NDEA for use as an internal standard introduces significant and quantifiable analytical error, rendering the method non-compliant with regulatory expectations for nitrosamine analysis. The core principle of stable isotope dilution relies on the deuterated internal standard (NDEA-d4) co-eluting with and mimicking the behavior of the target analyte (NDEA) to correct for matrix-induced ion suppression or enhancement during LC-MS/MS analysis . While NDEA-d4 exhibits near-identical chemical properties, its distinct mass difference (+4 Da) allows for selective detection in mass spectrometers, a feature absent in the unlabeled analog. Without this isotopic differentiation, any variability in sample preparation, extraction recovery, or instrument response cannot be accurately compensated for, leading to highly variable and often inaccurate quantification results [1]. This section provides the quantitative evidence underpinning why the deuterated standard is non-negotiable for robust method validation.

N-Nitrosodiethylamine-d4 (CAS 1346603-41-5): Quantitative Differentiation Evidence for Procurement Decisions


Comparative Isotopic Enrichment: NDEA-d4 vs. NDEA-d10 and NDEA-d6

N-Nitrosodiethylamine-d4 (NDEA-d4) offers a specific isotopic labeling pattern (+4 Da mass shift) that is distinct from other commercially available deuterated NDEA standards like NDEA-d10 (+10 Da) and NDEA-d6 (+6 Da). The d4 label provides a balance between sufficient mass separation from the unlabeled analyte (NDEA, MW ~102 g/mol) to avoid spectral overlap and a molecular weight that remains similar enough to minimize differential behavior in sample preparation and chromatography compared to the more heavily labeled analogs. While all serve as internal standards, the isotopic enrichment (atom% D) of NDEA-d4 from certified vendors is specified at ≥98% , with some vendors providing product with ≥99% atom D . This high enrichment level is critical for accurate quantification, as lower enrichment (e.g., <98%) can lead to a measurable 'cross-talk' signal in the NDEA channel due to residual unlabeled or partially labeled species, directly impacting the limit of quantitation (LOQ).

Isotopic Purity Mass Spectrometry Internal Standard

Analytical Performance: Recovery and Precision in Pharmaceutical Matrices

A validated UPLC-MS/MS method for seven nitrosamines, including NDEA, in losartan potassium and valsartan drug substances demonstrates the performance achievable when a deuterated internal standard (IS) such as NDEA-d4 is employed. The method reported recovery rates for NDEA spiked into losartan potassium of 79.1%-108.8% with RSDs of 0.57%-4.8% (n=3) and in valsartan of 81.0%-105.7% with RSDs of 0.89%-4.1% (n=3) [1]. While this study does not explicitly name the internal standard used, the application of stable isotope dilution mass spectrometry is the standard and expected approach for achieving such precise and accurate results at trace levels (LOQ of 0.09-0.95 ng/mL). In contrast, methods lacking a deuterated IS for NDEA often exhibit significantly higher variability and poorer recovery due to uncorrected matrix effects, making them unsuitable for the sub-ppm quantification required by regulatory bodies like the FDA and EMA [2]. The use of NDEA-d4 is essential for achieving the method sensitivity (LOD of 0.03-0.29 ng/mL) and accuracy required for pharmaceutical quality control [1].

Method Validation UPLC-MS/MS Genotoxic Impurities

Traceability and Compliance: Certified Reference Material Grade

For pharmaceutical quality control and regulatory submissions, the use of a certified reference material (CRM) or a reference standard produced under a rigorous quality system is paramount. N-Nitrosodiethylamine-d4 is available as an analytical standard manufactured under ISO 17034 accreditation, the international standard for reference material producers [1]. This certification ensures that the material's purity, homogeneity, and stability have been rigorously tested and are traceable to SI units. For instance, CATO's NDEA-d4 standard provides a comprehensive Certificate of Analysis (CoA) including HPLC purity (>95%) and structural confirmation by NMR, MS, and IR, along with a 3-year shelf life when stored at -20°C [1]. In contrast, generic 'reagent grade' or non-certified standards from other vendors may only provide a simple CoA with limited data, leaving the burden of re-qualification and purity verification on the end-user laboratory, which is a significant cost and time liability for GMP/GLP environments. This difference in documentation and quality assurance directly impacts procurement decisions, especially for laboratories supporting ANDA or NDA filings.

ISO 17034 Reference Standard Quality Control

Stability Profile: Light and Temperature Sensitivity vs. Unlabeled Analog

N-Nitrosodiethylamine-d4 is noted to be light-sensitive and requires storage at -20°C, often under an inert atmosphere to prevent degradation [1]. This is consistent with the known instability of the N-nitroso functional group, which can undergo photolytic and thermal decomposition. While unlabeled NDEA exhibits similar instability, the procurement of a deuterated standard like NDEA-d4 comes with the added responsibility and cost associated with maintaining its isotopic purity over time. Vendors explicitly state a shelf life (e.g., 3 years at -20°C) for their certified standards, backed by stability studies [2]. This quantified stability data, often absent for non-certified materials, provides a clear operational and cost benefit. The user can confidently plan their usage and minimize waste from expired or degraded material, a common issue with light-sensitive nitrosamines. In comparison, a cheaper, non-certified alternative might degrade more rapidly or require more frequent re-testing, negating any initial cost savings.

Stability Storage Handling

N-Nitrosodiethylamine-d4 (CAS 1346603-41-5): Key Application Scenarios Driven by Quantitative Evidence


Regulated Pharmaceutical Impurity Testing (ANDA/NDA Submissions)

This is the primary application scenario for NDEA-d4. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS or GC-MS/MS methods is critical for quantifying NDEA impurities in active pharmaceutical ingredients (APIs) like sartans (valsartan, losartan, irbesartan) and finished drug products. The quantitative evidence of high recovery (79-109%) and precision (RSD <5%) achieved in such matrices [1] directly supports its role in ensuring compliance with FDA and EMA safety limits, which are often in the low parts-per-billion (ppb) range. The availability of ISO 17034 certified NDEA-d4 [2] further solidifies its position as the gold standard for this application, as it provides the necessary traceability and documentation for regulatory submissions.

Environmental Monitoring and Exposure Assessment

N-Nitrosodiethylamine is a priority pollutant and drinking water contaminant (US EPA CCL 3). NDEA-d4 is essential for isotope dilution methods used to accurately quantify NDEA at ng/L levels in complex environmental matrices like surface water, groundwater, and treated wastewater effluent [3]. The method detection limits (MDLs) achieved using this approach (as low as 0.4 ng/L) are only possible through the matrix correction provided by the deuterated internal standard, as highlighted by the class-level inference evidence on matrix effect mitigation [4]. The high isotopic purity of NDEA-d4 ensures that trace-level NDEA can be confidently distinguished from background noise and co-eluting interferences.

Toxicological and Carcinogenicity Research

In research settings, NDEA-d4 serves as an internal standard to accurately measure the parent compound (NDEA) and its metabolites in biological samples (e.g., plasma, urine, tissue) following exposure. This application leverages the compound's defined stability profile [5] and high purity, which are critical for generating reliable and reproducible pharmacokinetic and metabolic data. While the unlabeled NDEA is the active agent of study, the deuterated analog is the precise analytical tool that enables the robust quantitation of the toxicant, a prerequisite for dose-response and mechanism-of-action studies.

Method Development and Validation (AMV) for Contract Research Organizations (CROs)

CROs providing analytical services to the pharmaceutical industry require NDEA-d4 as a core reference standard for developing and validating new methods for nitrosamine analysis. The procurement decision is heavily weighted toward a product that offers a combination of high isotopic enrichment (≥98%) and comprehensive documentation (ISO 17034 certification) [2]. This ensures that the method they develop will be robust, transferable, and defensible to clients and regulators. The cost of method failure due to a sub-standard internal standard is far greater than the premium paid for a high-quality, certified product, making the value proposition clear for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitrosodiethylamine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.